molecular formula C5H4ClN3O2 B2587947 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride CAS No. 2490375-48-7

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride

Cat. No.: B2587947
CAS No.: 2490375-48-7
M. Wt: 173.56
InChI Key: DOBRSAWHAFOICB-UHFFFAOYSA-N
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Description

4-Cyano-1H-imidazole-5-carboxylic acid hydrochloride is a substituted imidazole derivative characterized by a cyano (-CN) group at position 4 and a carboxylic acid (-COOH) group at position 5 of the imidazole ring, with a hydrochloride salt improving solubility. This compound is utilized in pharmaceutical and biochemical research, particularly in drug discovery and enzyme inhibition studies.

Properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRSAWHAFOICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under alkaline or acidic conditions to yield carboxylic acid derivatives. For example:

Reaction ConditionsReagents/CatalystsProductYieldReference
Aqueous NaOH (1–2 N), 25–50°CAlkaline hydrolysis1H-imidazole-4,5-dicarboxylic acid92–96%
HCl (concentrated), refluxAcidic hydrolysisImidazole-5-carboxamide derivatives68–83%

In the Hofmann Rearrangement (patent US3468901A), 4-cyanoimidazole-5-carboxamide reacts with halogenation agents (e.g., Br₂) in alkaline media to form 5-amino-4-cyanoimidazole, demonstrating the cyano group’s stability under controlled basic conditions .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and hydrazide formation:

Esterification

Reaction with alcohols in acidic or coupling agents (e.g., DCC/DMAP):

SubstrateReagentsProductApplication
4-Cyano-1H-imidazole-5-carboxylic acidEthanol/H₂SO₄Ethyl imidazole-5-carboxylateIntermediate for polymers

Amidation/Hydrazide Formation

Key for bioactive compound synthesis (e.g., HIV-1 integrase inhibitors):

ReactionConditionsProductBioactivity
Hydrazine monohydrate in ethanolReflux, 48 h1,5-Diaryl-imidazole carbohydrazidesAntiviral (33–45% inhibition)

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂, forming 4-cyanoimidazole derivatives:

ConditionsCatalystProductUse Case
150–200°C, inert atmosphereCu or Pd complexes4-Cyano-1H-imidazoleAgrochemical precursors

Imidazole Ring Modifications

The electron-deficient imidazole ring undergoes electrophilic substitution, directed by the cyano and carboxylic acid groups:

Reaction TypeReagentsPosition SubstitutedProduct
NitrationHNO₃/H₂SO₄C-22-Nitro-4-cyanoimidazole-5-carboxylic acid
HalogenationCl₂/FeCl₃C-22-Chloro derivative

Salt Metathesis and Coordination Chemistry

The hydrochloride salt can exchange anions or coordinate with metals:

ReactionReagentsProductApplication
AgNO₃ in H₂OPrecipitationSilver imidazole complexCatalysis
NaOH neutralizationAqueous baseFree carboxylic acidpH-sensitive formulations

Synthetic Utility in Drug Development

This compound serves as a precursor for nucleoside analogs and kinase inhibitors. For instance:

  • Condensation with ribose derivatives yields imidazole nucleosides with antiviral activity .

  • Coupling with aryl boronic acids via Suzuki-Miyaura reactions generates diarylimidazoles, enhancing binding to HIV-1 integrase .

Key Research Findings

  • Antiviral Activity : Carbohydrazide derivatives exhibit up to 89% inhibition of HIV-1 integrase-LEDGF/p75 interaction, rivaling reference compounds .

  • Material Science : Polymeric coatings derived from esterified derivatives show enhanced thermal stability (TGA data: decomposition >300°C) .

Scientific Research Applications

Chemical Properties and Structure

4-Cyano-1H-imidazole-5-carboxylic acid; hydrochloride is an imidazole derivative characterized by the presence of a cyano group and a carboxylic acid functional group. Its molecular formula is C5H4ClN3O2C_5H_4ClN_3O_2, and it possesses the following structural features:

  • Imidazole ring : A five-membered aromatic ring containing two nitrogen atoms.
  • Carboxylic acid group : Contributes to its acidic properties.
  • Cyano group : Enhances its reactivity and potential biological activity.

Antitumor Activity

Research has indicated that imidazole derivatives, including 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride, exhibit significant antitumor activity. A study demonstrated that derivatives of imidazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit the activity of various enzymes linked to metabolic disorders. The structure-activity relationship (SAR) studies have revealed that modifications in the imidazole ring can enhance inhibitory potency against specific targets .

Herbicide Development

The compound has been explored for its herbicidal properties. Research indicated that certain derivatives can effectively control weed growth in rice crops, making them valuable in agricultural settings . The application rates and efficacy vary based on environmental conditions and specific crop types.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride with various biological targets. These studies provide insights into how this compound can be optimized for better efficacy as a therapeutic agent .

Synthesis of Novel Derivatives

The synthesis of novel derivatives from 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride has been a focus area, leading to compounds with enhanced biological activities. Techniques such as combinatorial chemistry have been utilized to generate libraries of derivatives for screening against multiple targets .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Values (µM)Reference
Antitumor4-Cyano-1H-imidazole-5-carboxylic acid15
Enzyme InhibitionVarious Imidazole DerivativesVaries (10-50)
HerbicidalDerivatives in Rice CropsEffective at 0.5 kg/ha

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of imidazole derivatives highlighted the role of 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results with an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Herbicidal Application

Field trials demonstrated that formulations containing this compound effectively reduced weed biomass in rice paddies by over 70% compared to untreated controls. These trials emphasized the potential for integrating this compound into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The cyano and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound's distinct features are its cyano and carboxylic acid substituents. Below is a comparison with structurally related imidazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Cyano-1H-imidazole-5-carboxylic acid hydrochloride -CN (C4), -COOH (C5), HCl salt C6H5ClN3O2 ~193.57 (calculated) Enhanced solubility due to hydrochloride; polar substituents enable hydrogen bonding
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride -NH2 (C5), -COOEt (C4), HCl salt C6H10ClN3O2 191.62 Ester group improves lipophilicity; amino group enables nucleophilic reactions
2-(4-Hydroxybenzyl)-1H-benzo[d]imidazole-5-carboxylic acid (27) -Benzyl-OH (C2), -COOH (C5) C16H11N2O4 295.27 Benzimidazole core; phenolic group enhances antioxidant potential
Imidazole-5-acetic acid hydrochloride -CH2COOH (C5), HCl salt C5H7ClN2O2 162.57 Acetic acid side chain; implicated in neurotransmitter modulation
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) -Cl (indole), -I-benzyl (imidazole) C18H12ClIN3 464.66 Halogenated groups; high thermal stability (m.p. >200°C)

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., compound 8) exhibit high melting points (>200°C) due to strong intermolecular forces . The hydrochloride salt form of the target compound likely increases its melting point compared to the free base.
  • Solubility: The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development. In contrast, ester derivatives (e.g., Ethyl 5-amino-1H-imidazole-4-carboxylate) are more lipophilic .
  • Spectral Data: While NMR/IR data for the target compound is absent, analogs like compound 8 show distinct IR peaks for C≡N (~2200 cm⁻¹) and NH/OH groups (~3300 cm⁻¹), which may align with the cyano and carboxylic acid groups in the target .

Biological Activity

4-Cyano-1H-imidazole-5-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a cyano group and a carboxylic acid moiety, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C6_6H4_4ClN3_3O2_2, and it has a molecular weight of approximately 189.57 g/mol.

Antimicrobial Properties

Recent studies have indicated that 4-Cyano-1H-imidazole-5-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50_{50}) values for these cell lines are presented in Table 2.

Cell Line IC50_{50} (µM)
MCF-710
HeLa15
A549 (lung cancer)12

Flow cytometry assays confirmed that the compound triggers apoptosis via the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

The biological activity of 4-Cyano-1H-imidazole-5-carboxylic acid is believed to arise from its ability to interact with various cellular targets. The presence of the cyano group may enhance its binding affinity to enzymes involved in metabolic pathways, potentially inhibiting their function. Research suggests that it may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

A notable case study investigated the efficacy of this compound in combination with existing chemotherapeutics. In a preclinical model using xenograft tumors, the combination therapy showed enhanced tumor regression compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Toxicological Profile

While the compound exhibits significant biological activity, its safety profile remains crucial for therapeutic applications. Toxicological assessments indicate that acute exposure may lead to irritation but does not produce chronic adverse effects at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for 4-Cyano-1H-imidazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting from imidazole derivatives. For example, cyclocondensation of cyanoacetamide with aldehydes in acidic media can yield the imidazole backbone, followed by hydrochlorination. Catalysts like thiamine hydrochloride (0.5–1.5 mol%) in aqueous conditions enhance reaction efficiency, achieving yields up to 85% at room temperature. Critical parameters include pH control (3.5–5.0) and solvent selection (e.g., ethanol/water mixtures) to avoid side reactions .

Q. How can researchers characterize the purity of this compound using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) is recommended for purity assessment. UV detection at 210–230 nm is optimal due to the compound’s conjugated π-system. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in DMSO-d₆ can confirm structural integrity, with characteristic peaks at δ 8.2–8.5 ppm (imidazole protons) and δ 170–175 ppm (carboxylic acid carbon) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and requires storage at −20°C in desiccated containers. Stability studies indicate degradation (>5%) occurs after 6 months at 4°C due to hydrolysis of the cyano group. Accelerated stability testing (40°C/75% RH for 14 days) under ICH guidelines is advised for long-term storage protocols .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. For example, coupling with tetrazole-containing biphenyl derivatives via Suzuki-Miyaura cross-coupling yields angiotensin II receptor antagonists. Reaction optimization (e.g., Pd(PPh₃)₄ catalyst, 80°C, DMF solvent) is critical to retain stereochemical fidelity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from tautomeric equilibria in the imidazole ring. Variable-temperature NMR (VT-NMR) between 25–60°C can stabilize the dominant tautomer. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict proton chemical shifts within ±0.3 ppm of experimental values, aiding in assignment .

Q. What computational methods are effective for modeling the compound’s reactivity in catalytic processes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymatic targets like cytochrome P450. Transition-state modeling (Gaussian 09) identifies reactive sites, with Mulliken charges highlighting the cyano group’s electrophilicity in SNAr reactions .

Q. What strategies mitigate hygroscopicity during formulation or biological assays?

  • Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose, 5% w/v) reduces moisture uptake. For in vitro assays, dissolve the compound in anhydrous DMSO (stock concentration ≥10 mM) and use immediately. Karl Fischer titration ensures residual water content <0.1% in bulk samples .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., silica-supported Pd) improve scalability. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99%) post-synthesis .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Poor crystallization is attributed to ionic interactions between the imidazole and hydrochloride. Vapor diffusion (ethyl acetate/hexane) at 4°C promotes single-crystal formation. SHELXL-2018 software refines crystallographic data, with hydrogen-bonding networks (N–H···Cl) validated using Olex2 .

Q. How does the compound interact with biomolecules (e.g., proteins) in mechanistic studies?

  • Methodological Answer :
    Surface plasmon resonance (SPR) with Biacore T200 quantifies binding kinetics (ka/kd). Fluorescence quenching assays (λex = 280 nm) reveal static quenching mechanisms, with Stern-Volmer plots confirming binding constants (Kb ≈ 10⁴ M⁻¹). Molecular dynamics simulations (100 ns trajectories) predict binding poses in ATP-binding pockets .

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